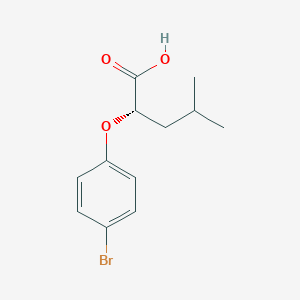

(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid” is a chemical compound with the CAS Number: 1845023-82-6 . It has a molecular weight of 287.15 . The IUPAC name for this compound is (S)-2-(4-bromophenoxy)-4-methylpentanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrO3/c1-8(2)7-11(12(14)15)16-10-5-3-9(13)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1 .Applications De Recherche Scientifique

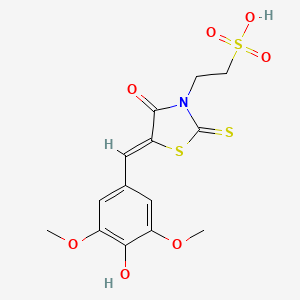

Fluorescent and Colorimetric pH Probes

Research on similar compounds, like benzothiazole derivatives, has led to the development of highly water-soluble fluorescent and colorimetric pH probes. These probes can be utilized for monitoring acidic and alkaline solutions, with potential applications in real-time pH sensing for intracellular pH imaging due to their high stability, selectivity, and large Stokes shifts (Diana et al., 2020).

Synthesis of α,α′‐Heterobifunctionalized Polymers

Initiators derived from compounds with structural similarities to "(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid" have been used for the synthesis of α,α′‐heterobifunctionalized poly(ε‐caprolactones) and poly(methyl methacrylates). These polymers contain clickable aldehyde and allyloxy functional groups, making them suitable for various applications in material science, including drug delivery systems (Sane et al., 2013).

Analysis of Wine Aroma Precursors

Compounds structurally related to "(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid" have been quantitatively determined in wines and other alcoholic beverages as precursors of relevant aroma compounds. Such analyses are crucial for understanding the sensory effects of these precursors in various alcoholic products (Gracia-Moreno et al., 2015).

Synthesis of γ‐Fluorinated α‐Amino Acids

Research into similar hydroxy acids has enabled the stereoselective synthesis of γ‐fluorinated α‐amino acids, which are valuable in medicinal chemistry for the development of novel pharmaceuticals and biologically active compounds (Laue et al., 2000).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar compounds, have been synthesized and characterized for their in vitro cytotoxicity against various human tumor cell lines. Such compounds hold promise as potential anticancer drugs, showcasing the versatility of bromophenol derivatives in drug development (Basu Baul et al., 2009).

Propriétés

IUPAC Name |

(2S)-2-(4-bromophenoxy)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)7-11(12(14)15)16-10-5-3-9(13)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFCUQMYLISORE-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)OC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)OC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2740472.png)

![N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2740474.png)

![7-[2-(4,6-Dimethylpyrimidin-2-ylthio)ethyl]-8-[4-(2-hydroxyethyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740475.png)

![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide](/img/structure/B2740476.png)

![4-(dimethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2740477.png)

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2740482.png)

![5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B2740492.png)